
Spectroscopic Characterization of Dibenzofuran-
3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Dibenzofuran-3-carbaldehyde

CAS No.: 51818-91-8

Cat. No.: B1601209

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for Dibenzofuran-3-
carbaldehyde, a key intermediate in the synthesis of various bioactive molecules and

functional materials. As a molecule of significant interest to researchers in medicinal chemistry

and materials science, a thorough understanding of its structural confirmation through

spectroscopic methods is paramount. This document offers a detailed examination of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

grounded in established scientific principles and supported by authoritative literature.

Molecular Structure and Spectroscopic Overview
Dibenzofuran-3-carbaldehyde possesses a rigid, planar tricyclic core with an aldehyde

functional group. This structure gives rise to a distinct spectroscopic fingerprint that can be

unambiguously identified. The numbering of the carbon and hydrogen atoms, as used in this

guide for spectral assignments, is presented in the following diagram.

Caption: Molecular structure and atom numbering of Dibenzofuran-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1601209#bc-rfq
https://www.benchchem.com/product/b1601209/docs?utm_src=pdf-body#spectroscopic-characterization-of-dibenzofuran-3-carbaldehyde-a-technical-guide
https://www.benchchem.com/product/b1601209/docs?utm_src=pdf-body#spectroscopic-characterization-of-dibenzofuran-3-carbaldehyde-a-technical-guide
https://www.benchchem.com/product/b1601209/docs?utm_src=pdf-body#spectroscopic-characterization-of-dibenzofuran-3-carbaldehyde-a-technical-guide
https://www.benchchem.com/product/b1601209/docs?utm_src=pdf-body#spectroscopic-characterization-of-dibenzofuran-3-carbaldehyde-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601209?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of

organic molecules. While a complete, published NMR dataset for Dibenzofuran-3-
carbaldehyde is not readily available, a comprehensive analysis of the closely related

analogue, 2-methoxy-dibenzofuran-3-carbaldehyde, has been reported.[1][2] The detailed

assignments for this analogue provide a robust foundation for understanding the NMR

spectrum of the target compound.

¹H NMR Spectroscopy
The ¹H NMR spectrum of an aromatic compound like Dibenzofuran-3-carbaldehyde is

characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct signal for

the aldehyde proton (δ 9.5-10.5 ppm). The data for 2-methoxy-dibenzofuran-3-carbaldehyde,

recorded in DMSO-d₆, is presented below.[2] The removal of the methoxy group at the C2

position in the target molecule would lead to an upfield shift of the H1 and H4 protons and the

appearance of a signal for H2 in the aromatic region.

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.42 s -

H-4 8.58 s -

H-6 8.27 d 7.8

H-7 7.55 t 7.8

H-8 7.72 t 7.6

H-9 7.88 d 8.4

CHO 10.45 s -

OCH₃ 4.05 s -

Data for 2-methoxy-

dibenzofuran-3-

carbaldehyde in

DMSO-d₆.[2]
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Interpretation:

Aldehyde Proton (CHO): The singlet at δ 10.45 ppm is characteristic of an aldehyde proton

and is significantly downfield due to the deshielding effect of the carbonyl group.

Aromatic Protons: The protons on the dibenzofuran core resonate in the region of δ 7.42-

8.58 ppm. The specific chemical shifts and coupling constants are determined by the

electronic environment and proximity to the furan oxygen and the aldehyde group. The use

of 2D NMR techniques such as NOESY is crucial for the unambiguous assignment of these

protons.[2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

spectrum of 2-methoxy-dibenzofuran-3-carbaldehyde shows distinct signals for the aldehyde

carbon, the aromatic carbons, and the methoxy carbon.[2] For Dibenzofuran-3-carbaldehyde,

the signal for the methoxy carbon would be absent, and the chemical shifts of the carbons in

the substituted ring would be adjusted accordingly.
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Carbon Chemical Shift (δ, ppm)

C-1 102.2

C-2 163.5

C-3 121.1

C-4 128.8

C-4a 123.5

C-5a 128.5

C-6 123.0

C-7 124.9

C-8 121.1

C-9 112.0

C-9a 155.9

C-9b 150.1

CHO 191.0

OCH₃ 56.1

Data for 2-methoxy-dibenzofuran-3-

carbaldehyde in DMSO-d₆.[2]

Interpretation:

Carbonyl Carbon (CHO): The signal at δ 191.0 ppm is characteristic of an aldehyde carbonyl

carbon.

Aromatic Carbons: The twelve aromatic carbons of the dibenzofuran core resonate in the

range of δ 102.2-163.5 ppm. The carbon attached to the oxygen of the furan ring (C-9a and

C-9b) and the carbon bearing the methoxy group (C-2) are the most downfield shifted among

the aromatic carbons. Heteronuclear Single Quantum Coherence (HSQC) and
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Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for assigning

these carbon signals by correlating them to their attached protons.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Dibenzofuran-3-carbaldehyde is expected to show characteristic absorption

bands for the aldehyde group and the aromatic rings.

Wavenumber (cm⁻¹) Vibration Intensity

~3050-3100 Aromatic C-H Stretch Medium

~2820 and ~2720 Aldehyde C-H Stretch Medium, Sharp

~1700 Aldehyde C=O Stretch Strong, Sharp

~1600, ~1450 Aromatic C=C Stretch Medium-Strong

~1250 Aryl-O-Aryl Stretch Strong

~750-850 C-H Out-of-plane Bending Strong

Interpretation:

Aldehyde Group: The most diagnostic peaks are the C=O stretch, which is expected to be a

strong, sharp band around 1700 cm⁻¹, and the two C-H stretching bands of the aldehyde

proton around 2820 and 2720 cm⁻¹.

Aromatic System: The presence of the dibenzofuran core is confirmed by the aromatic C-H

stretching vibrations above 3000 cm⁻¹, the C=C stretching vibrations in the 1450-1600 cm⁻¹

region, and the strong C-H out-of-plane bending bands in the fingerprint region.

Ether Linkage: The characteristic strong absorption for the aryl-O-aryl ether linkage is

expected around 1250 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Dibenzofuran-3-carbaldehyde (C₁₃H₈O₂), the expected molecular weight is

approximately 196.20 g/mol .

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to

show a prominent molecular ion peak (M⁺˙) at m/z 196. The fragmentation is likely to proceed

through the initial loss of the aldehyde group.

Molecular Ion (M⁺˙): m/z 196

Loss of H·: A peak at m/z 195 ([M-H]⁺) is expected from the loss of the aldehydic hydrogen

radical.

Loss of CHO·: A significant peak at m/z 167 ([M-CHO]⁺) would result from the loss of the

formyl radical.

Loss of CO: Subsequent loss of carbon monoxide from the [M-H]⁺ ion would lead to a peak

at m/z 167.

Further Fragmentation: The dibenzofuranyl cation at m/z 167 would then likely undergo

further fragmentation characteristic of the dibenzofuran core, leading to smaller fragments.

[C₁₃H₈O₂]⁺˙
m/z = 196

[C₁₃H₇O₂]⁺
m/z = 195- H·

[C₁₂H₇O]⁺
m/z = 167- CHO·

- CO

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for Dibenzofuran-3-carbaldehyde in EI-

MS.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on appropriate sample

preparation and instrument parameters.
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Synthesis of Dibenzofuran-3-carbaldehyde
A common method for the synthesis of dibenzofuran carbaldehydes involves the formylation of

dibenzofuran or its derivatives.

Workflow for Synthesis:

Dibenzofuran Formylation
(e.g., Vilsmeier-Haack or Duff reaction)

Aqueous Workup
& Extraction Column Chromatography Dibenzofuran-3-carbaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of Dibenzofuran-3-carbaldehyde.

Step-by-Step Protocol (Vilsmeier-Haack Reaction Example):

To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF)

at 0 °C, a solution of dibenzofuran in DMF is added dropwise.

The reaction mixture is then heated and stirred for several hours.

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into

ice-water.

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted

with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford pure

Dibenzofuran-3-carbaldehyde.

Spectroscopic Analysis
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) at a concentration of 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400
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MHz or higher field spectrometer. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are

performed to aid in structural elucidation.

IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed

into a pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR)

accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For

electron ionization (EI), the sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS), and bombarded with a beam of electrons (typically 70 eV).

Conclusion
The spectroscopic data of Dibenzofuran-3-carbaldehyde provides a clear and detailed picture

of its molecular structure. The combination of NMR, IR, and MS techniques allows for the

unambiguous confirmation of the dibenzofuran core and the aldehyde functionality. While a

complete experimental dataset for the parent compound is not consolidated in a single public

source, the detailed analysis of its close analogue, 2-methoxy-dibenzofuran-3-carbaldehyde,

along with established spectroscopic principles, provides a reliable and comprehensive guide

for its characterization. This information is critical for researchers and scientists working with

this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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